molecular formula C22H32O5 B13384300 7,16,17-Trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid

7,16,17-Trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid

Cat. No.: B13384300
M. Wt: 376.5 g/mol
InChI Key: IKFAUGXNBOBQDM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,16,17-Trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid typically involves the hydroxylation of docosahexaenoic acid (DHA). This process can be achieved through enzymatic or chemical methods. Enzymatic hydroxylation often employs lipoxygenases or cytochrome P450 enzymes under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale enzymatic processes, utilizing bioreactors to maintain optimal conditions for enzyme activity. Chemical synthesis routes may also be employed, involving multiple steps of hydroxylation and purification to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

7,16,17-Trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxo-derivatives, reduced forms of the compound, and substituted derivatives with different functional groups .

Scientific Research Applications

7,16,17-Trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7,16,17-Trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific hydroxylation pattern and the presence of multiple conjugated double bonds, which contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

7,16,17-trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O5/c1-2-3-9-16-20(24)21(25)17-12-7-5-4-6-10-14-19(23)15-11-8-13-18-22(26)27/h3-12,14,17,19-21,23-25H,2,13,15-16,18H2,1H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKFAUGXNBOBQDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(C(C=CC=CC=CC=CC(CC=CCCC(=O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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